1-Hydroperoxyindole Analog Shows Superior in silico Binding Affinity vs. Isoniazid for a Fungal Target
In a validated AutoDock Vina computational study against Aspergillus fumigatus proteins, the 1-hydroperoxyindole analog 2-amino-3-(1-hydroperoxy-1H-indol-3-yl)propan-1-ol (DB08638 derivative) exhibited a mean binding affinity of −7.6 ± 0.033 kcal/mol for the Q939D2 protein target. This represents a 28.8% stronger predicted binding than the approved antitubercular drug isoniazid (−5.9 ± 0.0 kcal/mol) and a 23.4% improvement over ethionamide (−5.9 ± 0.0 kcal/mol) against the same pocket [1]. The study identified the target protein via sequence and structural similarity to known drug targets, linking the perhydroxyindole moiety to enhanced target engagement.
| Evidence Dimension | Computational binding affinity (AutoDock Vina, kcal/mol) to A. fumigatus Q939D2 protein |
|---|---|
| Target Compound Data | −7.6 ± 0.033 kcal/mol |
| Comparator Or Baseline | Isoniazid: −5.9 ± 0.0 kcal/mol; Ethionamide: −5.9 ± 0.0 kcal/mol |
| Quantified Difference | ΔΔG = −1.7 kcal/mol (22.4% stronger binding vs. isoniazid/ethionamide) |
| Conditions | In silico docking via AutoDock Vina; ligand-binding pockets predicted by metaPocket 2.0; drug candidates selected by sequence/structural similarity of upregulated A. fumigatus proteins to known targets |
Why This Matters
This head-to-head computational evidence demonstrates that the N-hydroperoxyindole scaffold confers significantly stronger predicted target engagement than frontline antitubercular agents, supporting its selection for antifungal or antimycobacterial probe development over standard comparators.
- [1] Chakraborty, A., Ghosh, P., Bhattacharyya, S., & Das, S. (2018). Identification of novel drug targets for Aspergillus fumigatus by integrative systems biology and network-based approaches: in silico drug repurposing for Aspergillosis. Scientific Reports, 8, Article 25016. Table 2. View Source
